molecular formula C13H22N2O4S2 B6286791 Boc-Cystamine-Poc CAS No. 2171512-56-2

Boc-Cystamine-Poc

Cat. No.: B6286791
CAS No.: 2171512-56-2
M. Wt: 334.5 g/mol
InChI Key: RFBADGDLZNRUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cystamine-Poc: is a chemical compound that features a cystamine building block. It is primarily used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Cystamine-Poc is synthesized through a series of chemical reactions involving the protection of cystamine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: Boc-Cystamine-Poc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Boc-Cystamine-Poc is a compound that has gained attention in biochemical research due to its unique properties and potential applications in various biological contexts. This compound is primarily recognized for its role as a click chemistry reagent and its involvement in modifying cysteine residues in proteins, which can have significant implications for drug development and therapeutic interventions.

This compound functions as a cysteine-modifying agent , allowing for selective modification of proteins at cysteine sites. This selectivity is crucial in biochemical applications where precise modifications are required without affecting other amino acid residues. The compound exhibits a high degree of chemoselectivity towards thiol groups, which is demonstrated through various studies indicating its efficacy in modifying cysteine without cross-reacting with lysine residues .

Applications in Research

  • Protein Modification : The ability of this compound to selectively modify cysteine residues has made it a valuable tool in the study of protein function and structure. This modification can influence protein interactions, stability, and activity.
  • Therapeutic Potential : Given its mechanism of action, this compound is being explored for potential therapeutic applications, particularly in conditions where cysteine-rich proteins play a pivotal role. For instance, modifications may enhance the delivery or efficacy of therapeutic proteins or peptides.
  • Chemical Biology : The compound serves as a platform for developing new chemical probes that can be used to study biological processes involving cysteine-containing proteins.

Study on Cysteine Cathepsins

A significant study highlighted the role of cysteine cathepsins in regulating chemokine activity, demonstrating how modifications at cysteine residues can affect inflammatory responses . This research underscores the importance of cysteine modifications in cellular signaling pathways and their potential implications for disease treatment.

Radioprotective Effects

Research has also explored the radioprotective effects of cysteamine derivatives, including compounds similar to this compound, showing their ability to mitigate damage from radiation exposure in various models . This suggests that such compounds could be further developed for protective applications in clinical settings.

PropertyThis compoundCysteamine Derivative
Molecular Weight300.36 g/mol138.19 g/mol
ChemoselectivityHighModerate
Reactivity with CysteineSelectiveNon-selective
StabilityModerateLow

Table 2: Biological Activity Summary

Activity TypeDescriptionReference
Protein ModificationSelectively modifies cysteine residues without affecting lysine residues
Inflammatory ResponseModulates activity of cysteine cathepsins impacting chemokine signaling
RadioprotectionExhibits protective effects against radiation-induced damage

Properties

IUPAC Name

prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBADGDLZNRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.